molecular formula C11H19N3O2 B11881936 Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate CAS No. 1188264-99-4

Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate

Cat. No.: B11881936
CAS No.: 1188264-99-4
M. Wt: 225.29 g/mol
InChI Key: VNJZIYNKZHFKGE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate is a chemical compound that has garnered attention in various fields of scientific research It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The process includes nitrosation, reduction, esterification, amino group protection, and condensation steps. One reported method achieves an overall yield of 59.5% .

    Nitrosation and Reduction: The initial step involves the nitrosation of 1-methyl-1H-pyrazol-5-amine, followed by reduction to obtain the corresponding amine.

    Esterification: The amine is then esterified to form the desired ester intermediate.

    Amino Group Protection: The amino group is protected using tert-butoxycarbonyl (Boc) protection.

    Condensation: Finally, the protected intermediate undergoes condensation to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. For instance, in medicinal chemistry, it may act as an enzyme inhibitor, disrupting the normal function of target enzymes and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various complex molecules. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.

Properties

CAS No.

1188264-99-4

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

tert-butyl N-[2-(1-methylpyrazol-4-yl)ethyl]carbamate

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)12-6-5-9-7-13-14(4)8-9/h7-8H,5-6H2,1-4H3,(H,12,15)

InChI Key

VNJZIYNKZHFKGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CN(N=C1)C

Origin of Product

United States

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